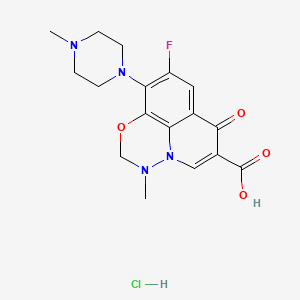

Marbofloxacin (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Marbofloxacin (hydrochloride) is a third-generation fluoroquinolone antibiotic primarily used in veterinary medicine. It is a carboxylic acid derivative known for its broad-spectrum bactericidal activity. Marbofloxacin is effective against a wide range of Gram-negative and Gram-positive bacteria, including strains resistant to other antibiotics . It is commonly used to treat infections in animals, particularly dogs and cats, affecting the skin, respiratory system, and urinary tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Marbofloxacin involves several steps. One method includes mixing a compound disclosed as Formula (V) with phenylmethane, triethylamine, and N-methylpiperazine, heating the mixture for 8-12 hours, cooling to room temperature, and adding purified water and potassium hydroxide. The reaction continues at 60-90°C for 3-5 hours, followed by cooling and pH adjustment with hydrochloric acid. The compound is then extracted with dichloromethane and concentrated .

Industrial Production Methods: In industrial settings, the synthesis of Marbofloxacin is optimized for high yield and purity. The process involves reacting intermediate compounds under controlled conditions, including specific temperatures and pressures, to ensure the efficient production of Marbofloxacin .

Chemical Reactions Analysis

Types of Reactions: Marbofloxacin undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Commonly uses oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Often employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Typically involves reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Marbofloxacin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of fluoroquinolones and their interactions with various reagents.

Biology: Investigated for its effects on bacterial DNA gyrase and its role in inhibiting bacterial replication.

Medicine: Applied in veterinary medicine to treat bacterial infections in animals. It is also studied for potential use in human medicine.

Industry: Utilized in the development of new antibiotics and in the formulation of veterinary pharmaceuticals

Mechanism of Action

Marbofloxacin exerts its effects by impairing bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. This inhibition leads to rapid bactericidal activity, causing cell death within 20-30 minutes of exposure. The compound is effective against both dividing and non-dividing bacteria and does not require protein and RNA synthesis for its action .

Comparison with Similar Compounds

Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.

Enrofloxacin: Used in veterinary medicine, similar to Marbofloxacin.

Levofloxacin: A third-generation fluoroquinolone used in human medicine.

Uniqueness: Marbofloxacin is unique due to its specific application in veterinary medicine and its effectiveness against a wide range of bacterial strains, including those resistant to other antibiotics. Its ability to act rapidly and its significant post-antibiotic effect make it a valuable tool in treating infections .

Biological Activity

Marbofloxacin (hydrochloride) is a third-generation fluoroquinolone antibiotic primarily used in veterinary medicine. Its broad-spectrum antibacterial activity, pharmacokinetics, and clinical applications make it a significant compound in treating bacterial infections in animals. This article explores the biological activity of marbofloxacin, including its mechanism of action, efficacy against various pathogens, case studies, and pharmacological data.

Marbofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death. The bactericidal activity is concentration-dependent, with effective cell death occurring within 20 to 30 minutes of exposure to susceptible bacteria .

Spectrum of Activity

Marbofloxacin demonstrates a broad spectrum of activity against both gram-positive and gram-negative bacteria. Below is a summary of its effectiveness against various pathogens:

| Pathogen Type | Specific Pathogens |

|---|---|

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Salmonella spp., Klebsiella spp., Campylobacter, and more. |

| Gram-Positive Bacteria | Staphylococcus (including MRSA), Streptococcus, and Mycoplasma spp. |

| Other Pathogens | Brucella spp., Mycobacterium spp., and Chlamydia trachomatis. |

The minimum inhibitory concentrations (MICs) for marbofloxacin have been evaluated against various isolates associated with canine and feline diseases, confirming its broad-spectrum efficacy .

Pharmacokinetics

Marbofloxacin is administered both orally and parenterally. It exhibits good absorption and distribution in tissues, with a prolonged half-life allowing for once-daily dosing in most cases. The drug's pharmacokinetic properties have been studied extensively:

- Bioavailability : Approximately 90% when administered orally.

- Half-life : Ranges from 6 to 12 hours depending on the route of administration.

- Tissue Distribution : High concentrations found in lung, liver, kidney, and synovial fluid .

Clinical Applications

Marbofloxacin is primarily used to treat infections in dogs and cats, particularly those affecting the skin, respiratory system, urinary tract, and mammary glands. Typical dosing regimens include:

- Dogs : 2.75 to 5.5 mg/kg once daily for a duration of at least five days.

- Cats : Similar dosing as dogs but adjusted based on clinical response.

The maximum treatment duration is usually capped at 30 days unless otherwise indicated due to concurrent infections .

Case Study 1: Treatment of Coliform Mastitis in Cattle

A study investigated the effects of marbofloxacin combined with Flunixin Meglumine in treating coliform mastitis in cattle. Significant changes were observed in hematological parameters post-treatment:

- RBC Count : Decreased significantly during the first two weeks.

- WBC Count : Increased significantly post-treatment.

- Liver Enzymes : Elevated AST and ALP levels were noted; however, ALT levels decreased .

Case Study 2: Efficacy in Canine Dermatology

In a clinical setting involving a Bichon Frise diagnosed with superficial necrolytic dermatitis (SND), marbofloxacin was part of the treatment regimen alongside nutritional modifications. The patient showed improvement in clinical signs approximately three weeks after initiating treatment .

Side Effects and Contraindications

While generally well-tolerated, marbofloxacin can cause side effects such as gastrointestinal disturbances (vomiting, diarrhea), central nervous system stimulation (rare), and potential cartilage damage in young animals. It is contraindicated in growing animals due to these risks .

Properties

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4.ClH/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25;/h7-8H,3-6,9H2,1-2H3,(H,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRYFLKYXNBUEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.